molecular formula C9H9IO3 B1226928 3-(4-Hydroxy-3-iodophenyl)propionic acid CAS No. 53937-19-2

3-(4-Hydroxy-3-iodophenyl)propionic acid

Cat. No.: B1226928
CAS No.: 53937-19-2
M. Wt: 292.07 g/mol
InChI Key: MQLSRUIUANNBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-iodophenyl)propionic acid is an organic compound with the molecular formula C9H9IO3 It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety

Scientific Research Applications

3-(4-Hydroxy-3-iodophenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-3-iodophenyl)propionic acid typically involves the iodination of 4-hydroxyphenylpropionic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxy-3-iodophenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxyphenylpropionic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst to facilitate the substitution reaction.

Major Products:

    Oxidation: Formation of 3-(4-oxo-3-iodophenyl)propionic acid.

    Reduction: Formation of 4-hydroxyphenylpropionic acid.

    Substitution: Formation of 3-(4-hydroxy-3-substitutedphenyl)propionic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-iodophenyl)propionic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall mechanism of action.

Comparison with Similar Compounds

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 3-(4-Hydroxy-3-chlorophenyl)propionic acid
  • 3-(4-Hydroxy-3-bromophenyl)propionic acid

Comparison: 3-(4-Hydroxy-3-iodophenyl)propionic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its analogs. The iodine atom increases the molecular weight and can enhance the compound’s reactivity in certain chemical reactions. Additionally, iodinated compounds are often used in medical imaging due to their ability to absorb X-rays, making this compound particularly valuable in this context.

Properties

IUPAC Name

3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLSRUIUANNBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202225
Record name 3-(4-Hydroxy-3-iodophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53937-19-2
Record name 3-(4-Hydroxy-3-iodophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-iodophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxy-3-iodophenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxy-3-iodophenyl)propionic acid
Reactant of Route 3
3-(4-Hydroxy-3-iodophenyl)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxy-3-iodophenyl)propionic acid
Reactant of Route 5
3-(4-Hydroxy-3-iodophenyl)propionic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-Hydroxy-3-iodophenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.